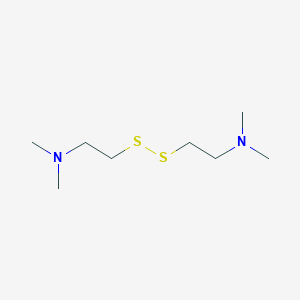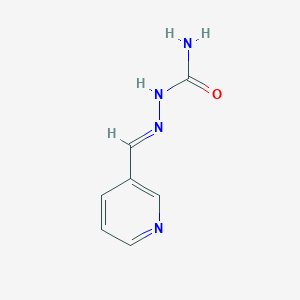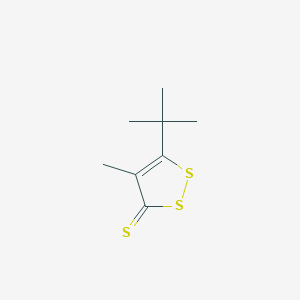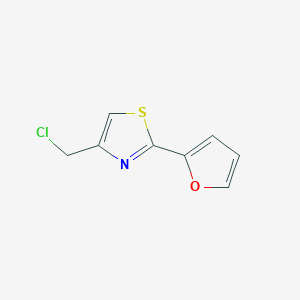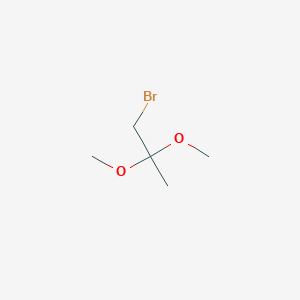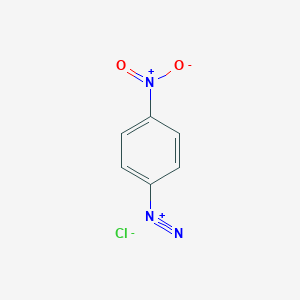
4-Nitrobenzenediazonium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Nitrobenzenediazonium chloride is an organic compound that is widely used in scientific research. It is a diazonium salt that is commonly used to synthesize a variety of organic compounds, including azo dyes. The compound has a wide range of applications in various fields, including chemistry, biochemistry, and pharmacology. In
Aplicaciones Científicas De Investigación
4-Nitrobenzenediazonium chloride has numerous scientific research applications. It is commonly used in the synthesis of azo dyes, which are widely used in the textile industry. The compound is also used in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals. Additionally, 4-Nitrobenzenediazonium chloride is used in the development of analytical methods for the detection of various compounds, including amino acids and nucleic acids.
Mecanismo De Acción
The mechanism of action of 4-Nitrobenzenediazonium chloride is not fully understood. However, it is believed that the compound acts as an electrophilic reagent, reacting with various nucleophiles to form covalent bonds. This reaction can result in the formation of various organic compounds, including azo dyes.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 4-Nitrobenzenediazonium chloride are not well documented. However, the compound is known to be toxic and can cause skin irritation and respiratory problems. It is important to handle the compound with care and take appropriate safety precautions when working with it.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-Nitrobenzenediazonium chloride in lab experiments is its versatility. The compound can be used to synthesize a wide range of organic compounds, making it a valuable tool for organic chemists. However, the compound is also toxic and requires careful handling and disposal. Additionally, the synthesis of 4-Nitrobenzenediazonium chloride can be challenging and requires specialized equipment and expertise.
Direcciones Futuras
There are several future directions for the use of 4-Nitrobenzenediazonium chloride in scientific research. One potential area of research is the development of new synthetic methods for the compound, which could improve its efficiency and reduce its toxicity. Additionally, the compound could be used in the development of new analytical methods for the detection of various compounds, including drugs and environmental pollutants. Finally, 4-Nitrobenzenediazonium chloride could be used in the development of new pharmaceuticals and agrochemicals, which could have a wide range of applications in various industries.
Propiedades
Número CAS |
100-05-0 |
|---|---|
Nombre del producto |
4-Nitrobenzenediazonium chloride |
Fórmula molecular |
C6H4ClN3O2 |
Peso molecular |
185.57 g/mol |
Nombre IUPAC |
4-nitrobenzenediazonium;chloride |
InChI |
InChI=1S/C6H4N3O2.ClH/c7-8-5-1-3-6(4-2-5)9(10)11;/h1-4H;1H/q+1;/p-1 |
Clave InChI |
GAVPOWTXUZVFML-UHFFFAOYSA-M |
SMILES |
C1=CC(=CC=C1[N+]#N)[N+](=O)[O-].[Cl-] |
SMILES canónico |
C1=CC(=CC=C1[N+]#N)[N+](=O)[O-].[Cl-] |
Otros números CAS |
100-05-0 |
Números CAS relacionados |
14368-49-1 (Parent) |
Sinónimos |
4-nitrophenyldiazonium 4-nitrophenyldiazonium chloride 4-nitrophenyldiazonium fluoroborate 4-nitrophenyldiazonium iodide 4-nitrophenyldiazonium nitrate 4-nitrophenyldiazonium, nitride (3:1) p-nitrophenyldiazonium p-nitrophenyldiazonium chloride p-nitrophenyldiazonium fluoroborate para-nitrophenyldiazonium |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


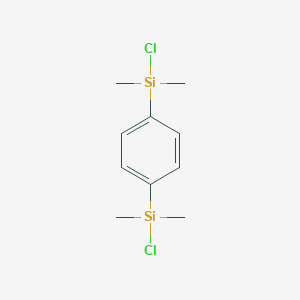
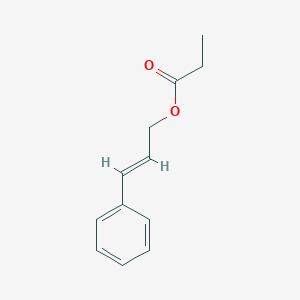


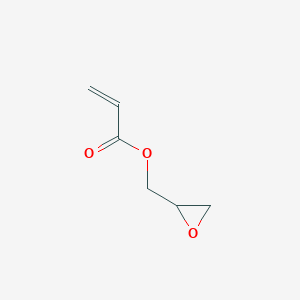

![7,14,21-Trithiatrispiro[5.1.58.1.515.16]henicosane](/img/structure/B85917.png)

